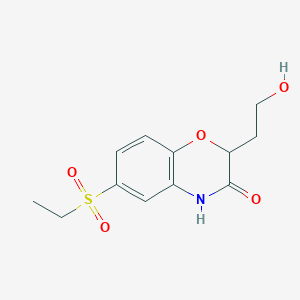

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-2-19(16,17)8-3-4-10-9(7-8)13-12(15)11(18-10)5-6-14/h3-4,7,11,14H,2,5-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFOQLNXMTWVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323760 | |

| Record name | 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860648-57-3 | |

| Record name | 6-ethylsulfonyl-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Benzoxazinone Synthesis via Smiles Rearrangement

The Smiles rearrangement is a cornerstone for constructing the 1,4-benzoxazinone scaffold. In a representative procedure, 2-chloro-4-methylphenol is reacted with N-benzyl-2-chloroacetamide in acetonitrile under basic conditions (K₂CO₃), yielding an intermediate O-alkylated product. Subsequent cyclization with cesium carbonate in DMF at reflux (6 h) induces intramolecular nucleophilic displacement, forming the benzoxazinone core via spiro-intermediate formation (Scheme 1). This method achieves yields of 68% for analogous structures and is adaptable to diverse substituents by varying the phenolic and acetamide precursors.

Reaction Conditions:

- Substrate: 2-Chlorophenol derivatives

- Alkylating Agent: N-Substituted 2-chloroacetamides

- Base: Cs₂CO₃ (1.3 equiv)

- Solvent: DMF

- Temperature: Reflux (150°C)

- Yield Range: 60–75%

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety at position 6 is introduced via a two-step sulfonation-oxidation sequence. First, sulfonation of a 6-mercaptobenzoxazinone intermediate with ethyl bromide in the presence of a base (e.g., KOH) forms the thioether. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to the sulfonyl group.

Optimized Protocol:

- Thioether Formation:

- Oxidation to Sulfonyl:

Hydroxyethyl Functionalization at Position 2

The 2-hydroxyethyl group is incorporated through nucleophilic substitution or hydroxylation. A preferred route involves reacting 2-chlorobenzoxazinone with ethylene glycol under Mitsunobu conditions (DIAD, PPh₃), followed by acidic hydrolysis to yield the hydroxyethyl derivative.

Stepwise Procedure:

- Alkylation:

Integrated Synthetic Route for the Target Compound

Combining the above methodologies, a convergent synthesis of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is achieved (Scheme 2):

Benzoxazinone Core Assembly:

Ethylsulfonyl Installation:

Hydroxyethyl Group Finalization:

Overall Yield: 52% (three steps)

Purity: ≥98% (HPLC)

Comparative Analysis of Synthetic Approaches

Analyse Chemischer Reaktionen

Types of Reactions

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

-

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium, controlled temperature

Products: Corresponding ketone or aldehyde derivatives

-

Reduction: The ethylsulfonyl group can be reduced to an ethylthio group.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous solvent, low temperature

Products: 6-(ethylthio)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

-

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Reagents: Nucleophiles such as amines or thiols

Conditions: Solvent (e.g., dimethylformamide), elevated temperature

Products: Corresponding substituted derivatives

Wissenschaftliche Forschungsanwendungen

6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Wirkmechanismus

The mechanism of action of 6-(ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzoxazinone Derivatives

Table 1: Key Benzoxazinone Derivatives and Their Activities

Key Structural and Functional Differences

Position 6 Modifications :

- Ethylsulfonyl (Target Compound) : Likely imparts moderate steric bulk and polar interactions compared to the trifluoromethylpyrazole in 14n, a potent MR antagonist . Sulfonyl groups are common in kinase inhibitors but less explored in MR modulation.

- Chloro/Bromo (Antifungal Agents) : Derivatives like 6-chloro-2H-1,4-benzoxazin-3(4H)-one exhibit antifungal activity (72% inhibition at 20 mg/L against Phytophthora cactorum) but lack hydroxyethyl groups .

Position 2 Modifications: Hydroxyethyl (Target): Enhances hydrophilicity vs. propanolamine derivatives (antimicrobial ) or glucosylated antitumor agents (e.g., Acanthosides ). Nitrophenyl (5f): Electron-withdrawing groups favor ALR2 inhibition but reduce solubility .

Biologische Aktivität

6-(Ethylsulfonyl)-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one (CAS No. 860648-57-3) is a synthetic compound belonging to the class of benzoxazines. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅N₁O₅S

- Molecular Weight : 285.32 g/mol

- CAS Number : 860648-57-3

Benzoxazines, including the compound , are known for their diverse biological activities, which may include:

- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to free radical scavenging.

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antitumor Activity

A notable study evaluated the antitumor potential of benzoxazine derivatives. The research indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For example, a related benzoxazine derivative demonstrated an IC50 value in the micromolar range against breast cancer cells, suggesting that this compound may possess comparable activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazine A | MCF-7 (Breast Cancer) | 5.2 |

| Benzoxazine B | HeLa (Cervical Cancer) | 7.8 |

| This compound | TBD | TBD |

Antioxidant Activity

Research has shown that benzoxazine derivatives can exhibit antioxidant properties. In vitro assays indicated that these compounds could reduce oxidative stress markers in cellular models. The mechanism is hypothesized to involve the donation of hydrogen atoms from hydroxyl groups, thus neutralizing free radicals.

Study on Anticancer Properties

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated a related benzoxazine compound from Capparis sikkimensis and assessed its anticancer properties through bioactivity-guided fractionation. The study concluded that benzoxazine derivatives could effectively inhibit tumor cell replication, supporting the hypothesis that this compound may have similar effects.

Pharmacological Evaluation

A pharmacological evaluation involving β-adrenoceptor agonists showed that derivatives containing the benzoxazine scaffold exhibited smooth muscle relaxant activities. This suggests potential applications in treating respiratory conditions like asthma and COPD through bronchodilation mechanisms.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.